molecular formula C10H14N2O B2948781 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine CAS No. 2199836-48-9

2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine

Cat. No.: B2948781
CAS No.: 2199836-48-9
M. Wt: 178.235
InChI Key: FGQXJAMUMASEQN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a cyclopropylmethoxy group at position 2 and methyl groups at positions 4 and 6. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropylmethoxy substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-5-8(2)12-10(11-7)13-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQXJAMUMASEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OCC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with cyclopropylmethanol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for certain targets, while the dimethyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrimidine ring significantly impact molecular properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine Cyclopropylmethoxy (2), Methyl (4,6) ~195.23 g/mol* High lipophilicity; potential bioactive agent
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (2), Methyl (6), Carboxylic acid (4) 190.59 g/mol Irritant (SDS data); industrial intermediate
2-Amino-4,6-dimethoxypyrimidine Amino (2), Methoxy (4,6) 155.15 g/mol Nucleophilic reactivity; medicinal precursor
4,6-Dihydroxy-2-methylpyrimidine Hydroxy (4,6), Methyl (2) 140.11 g/mol Hydrogen-bonding capacity; agrochemical use
4,6-Dichloro-5-methoxypyrimidine Chloro (4,6), Methoxy (5) 198.01 g/mol Planar structure; crystal engineering applications

*Calculated based on molecular formula.

Key Observations :

  • Reactivity: Amino (e.g., 2-amino-4,6-dimethoxypyrimidine) and chloro substituents (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) increase electrophilicity, enabling nucleophilic substitution reactions, whereas the cyclopropylmethoxy group may hinder such reactions due to steric effects .
  • Crystallinity : Planar derivatives like 4,6-dichloro-5-methoxypyrimidine exhibit short Cl–N contacts (3.09–3.10 Å), stabilizing crystal lattices, while bulky groups (e.g., cyclopropylmethoxy) may disrupt π–π stacking .

Biological Activity

2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropylmethoxy group and dimethyl substitutions on the pyrimidine ring, which may influence its interaction with biological targets.

The synthesis of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes reacting 2,4,6-trimethylpyrimidine with cyclopropylmethanol in the presence of sodium hydride as a strong base, using dimethylformamide (DMF) as a solvent under elevated temperatures.

PropertyValue
Molecular FormulaC10H13N3O
Molecular Weight189.23 g/mol
CAS Number2199836-48-9
Melting PointNot specified
SolubilitySoluble in DMF

The biological activity of 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine is thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The cyclopropylmethoxy group enhances binding affinity and selectivity, while the dimethyl groups may influence pharmacokinetic properties .

Biological Activities

Research indicates that compounds similar to 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine exhibit various biological activities:

Table 2: Biological Activity Studies

Study TypeFindingsReference
AntimicrobialExhibited activity against several pathogens
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrimidine derivatives, including 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine, against clinical isolates. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Proliferation : In vitro assays demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. Mechanistic studies revealed that it may induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation.
  • Inflammatory Pathway Modulation : Research into the anti-inflammatory properties showed that similar compounds could reduce pro-inflammatory cytokines in vitro, indicating a potential role for 2-(Cyclopropylmethoxy)-4,6-dimethylpyrimidine in managing inflammatory diseases.

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